6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine
CAS No.: 1443286-82-5
Cat. No.: VC15959395
Molecular Formula: C10H11ClN4
Molecular Weight: 222.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443286-82-5 |
|---|---|
| Molecular Formula | C10H11ClN4 |
| Molecular Weight | 222.67 g/mol |
| IUPAC Name | 6-chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C10H11ClN4/c11-10-12-5-7-6-13-15(9(7)14-10)8-3-1-2-4-8/h5-6,8H,1-4H2 |
| Standard InChI Key | BZFWNKBVEUBYDG-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)N2C3=NC(=NC=C3C=N2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine is characterized by a fused pyrazolo-pyrimidine ring system substituted with chlorine at position 6 and a cyclopentyl group at position 1 (Figure 1). Key properties include:
The cyclopentyl group enhances lipophilicity compared to smaller alkyl substituents, potentially influencing membrane permeability and target binding . The chlorine atoms contribute to electronic effects, stabilizing the heterocyclic core and modulating reactivity in substitution reactions .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) of a 4,6-dichloropyrazolo[3,4-d]pyrimidine precursor with cyclopentylamine. A representative protocol involves:
-
Reaction Conditions:
-
Workup:
After reaction completion, the mixture is concentrated under nitrogen, dissolved in dimethyl sulfoxide (DMSO), and purified via mass-directed HPLC using a C18 column with an acetonitrile-water gradient .
Applications in Pharmaceutical Research
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines are recognized as ATP-competitive kinase inhibitors. The chlorine and cyclopentyl groups in 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine may enhance binding affinity to kinase active sites, particularly in Bruton’s tyrosine kinase (BTK) or Janus kinase (JAK) families .
Intermediate in Drug Discovery
This compound serves as a key intermediate in synthesizing derivatives with optimized pharmacokinetic profiles. For example:
-
Anticancer Agents: Modifications at position 4 (e.g., aryl substitutions) improve selectivity for oncogenic kinases .
-
Anti-inflammatory Drugs: The cyclopentyl moiety may reduce metabolic clearance compared to smaller alkyl groups .
| Hazard Statement | Precautionary Measure |
|---|---|
| H301 | Toxic if swallowed |
| H311 | Toxic in contact with skin |
| H331 | Toxic if inhaled |
Comparative Analysis with Structural Analogs
Impact of Substituents on Properties
Comparing 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine (C₁₀H₁₀Cl₂N₄) with its isopropyl analog (C₈H₈Cl₂N₄) :
| Property | Cyclopentyl Derivative | Isopropyl Derivative |
|---|---|---|
| Molecular Weight | 257.12 g/mol | 231.08 g/mol |
| LogP (Predicted) | 3.2 | 2.8 |
| Solubility (Water) | Low | Moderate |
The cyclopentyl group increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Future Research Directions
-
Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in preclinical models.
-
Target Identification: Screen against kinase panels to identify primary therapeutic targets.
-
Derivatization: Explore substitutions at position 4 to optimize potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume